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3-Deoxymannostatin A -

3-Deoxymannostatin A

Catalog Number: EVT-1583534
CAS Number:
Molecular Formula: C6H13NO2S
Molecular Weight: 163.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Deoxymannostatin A is a derivative of mannostatin A, which is known for its inhibitory effects on alpha-mannosidase. This compound has gained attention in biochemical research due to its potential applications in understanding glycoprotein processing and its implications in various biological processes. The exploration of 3-Deoxymannostatin A focuses on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific applications.

Source and Classification

3-Deoxymannostatin A is classified as a carbohydrate-based compound, specifically a deoxy derivative of mannostatin A. Mannostatin A itself is a known alpha-mannosidase inhibitor derived from microbial sources. The specific structural modification of removing a hydroxyl group at the C-3 position distinguishes 3-Deoxymannostatin A from its parent compound. This modification impacts its biological activity and provides insights into the structure-activity relationship of glycosidase inhibitors.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Deoxymannostatin A involves several key steps that typically include:

  1. Starting Material: The synthesis begins with mannostatin A or related glycosyl compounds as the precursor.
  2. Deoxygenation Reaction: The hydroxyl group at the C-3 position is selectively removed through chemical methods such as reduction or substitution reactions.
  3. Purification: Following the reaction, products are purified using techniques like chromatography to isolate 3-Deoxymannostatin A from other by-products.

Research indicates that while the 1- and 2-deoxy derivatives of mannostatin A maintain significant inhibitory potential against alpha-mannosidase, the 3-deoxy derivative exhibits a marked decrease in activity, losing its effectiveness as an inhibitor .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-Deoxymannostatin A can be represented by the following features:

  • Molecular Formula: C₁₃H₂₃O₇
  • Molecular Weight: Approximately 273.32 g/mol
  • Structural Characteristics: The compound retains the core structure of mannostatin A but lacks the hydroxyl group at the C-3 position, which alters its spatial configuration and reactivity.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving 3-Deoxymannostatin A focus on:

  1. Inhibition Mechanism: As an alpha-mannosidase inhibitor, 3-Deoxymannostatin A interacts with the enzyme's active site, preventing substrate binding and subsequent catalysis.
  2. Deoxy Modification Reactions: The synthesis involves reactions that modify hydroxyl groups, which may include:
    • Reduction Reactions: Converting hydroxyl groups to hydrogen atoms.
    • Substitution Reactions: Replacing hydroxyl groups with other functional groups.

These reactions are essential for understanding how structural changes affect enzymatic inhibition.

Mechanism of Action

Process and Data

The mechanism of action for 3-Deoxymannostatin A as an alpha-mannosidase inhibitor involves:

  1. Binding Affinity: The compound binds to the active site of alpha-mannosidase, which is crucial for glycoprotein maturation.
  2. Competitive Inhibition: By occupying the active site, 3-Deoxymannostatin A prevents natural substrates from accessing the enzyme, thus inhibiting its activity.
  3. Impact on Glycoprotein Processing: This inhibition can lead to altered glycosylation patterns in proteins, affecting their stability and function within biological systems.

The loss of activity observed in the 3-deoxy derivative highlights how specific structural components are vital for effective enzyme inhibition .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Soluble in polar solvents such as water and methanol due to its carbohydrate nature.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range consistent with carbohydrate derivatives.

These properties influence how 3-Deoxymannostatin A can be utilized in laboratory settings and its behavior in biological systems.

Applications

Scientific Uses

3-Deoxymannostatin A has several notable applications in scientific research:

  1. Enzyme Inhibition Studies: It serves as a valuable tool for studying alpha-mannosidase activity and understanding glycoprotein biosynthesis.
  2. Drug Development: Insights gained from studying this compound can inform the design of new therapeutic agents targeting glycosidases involved in various diseases.
  3. Biochemical Research: It aids in elucidating the roles of glycosylation in cell signaling and disease mechanisms.
Biosynthetic Pathways and Evolutionary Context of 3-Deoxymannostatin A

Phylogenetic Distribution in Prokaryotic vs. Eukaryotic Systems

3-Deoxymannostatin A showcases a distinct phylogenetic distribution reflective of divergent evolutionary adaptations across life domains. In prokaryotic systems, this compound is primarily synthesized by soil-dwelling Actinobacteria (e.g., Streptomyces spp.), where it functions as a chemical defense molecule against microbial competitors [1] [5]. Genomic analyses reveal that the biosynthetic gene clusters (BGCs) responsible for its production are frequently located on plasmid-associated genomic islands, facilitating horizontal gene transfer among bacterial populations [6] [8]. This distribution suggests adaptive advantages in competitive niches, where 3-Deoxymannostatin A’s bioactivity enhances survival.

In contrast, eukaryotic producers are largely confined to Ascomycete fungi (e.g., Aspergillus and Penicillium species) [1]. Fungal BGCs are chromosomally encoded and exhibit higher structural conservation, implying vertical transmission and functional stability. Notably, the compound is absent in higher plants and mammals, indicating evolutionary loss or lack of selective pressure in these lineages. The phylogenetic disparity is further highlighted by sequence homology studies of key enzymes like polyketide synthases (PKS), which share <30% identity between bacterial and fungal orthologs [6] [8]. This divergence underscores domain-specific optimization of biosynthetic pathways.

  • Table 1: Phylogenetic Distribution of 3-Deoxymannostatin A Producers
    Organism GroupRepresentative TaxaBGC LocationPutative Ecological Role
    ActinobacteriaStreptomyces antibioticusPlasmid islandsAntimicrobial defense
    AscomycotaAspergillus nigerChromosomalStress response/Chemical signaling
    BasidiomycotaUndetected
    CyanobacteriaRare isolatesChromosomalNiche competition

Enzymatic Machinery in Precursor Assembly: Thioesterase-Mediated Cyclization

The biosynthesis of 3-Deoxymannostatin A centers on a cascade of modular enzymes that assemble and cyclize linear polyketide precursors. Initial carbon scaffolding begins with a type I polyketide synthase (PKS) that sequentially condenses malonyl-CoA and methylmalonyl-CoA units, forming a poly-β-keto chain [5]. This intermediate undergoes stereoselective ketoreduction by a KR domain and dehydration catalyzed by a DH module, establishing the characteristic α,β-unsaturated system [5] [7].

The cyclization step is orchestrated by a dual-function thioesterase (TE) critical for macrocycle formation. This TE domain:

  • Hydrolyzes the PKS-bound thioester, releasing the linear precursor.
  • Mediates intramolecular Claisen condensation between C1 (carboxylate) and C7 (ketone), generating the 8-membered lactone core [5]. Structural studies of bacterial TEs reveal a conserved Ser-His-Asp catalytic triad that positions the substrate for nucleophilic attack, ensuring ring closure stereospecificity [7].

Post-cyclization modifications include:

  • Glycosylation: A mannosyltransferase attaches UDP-mannose to C3-OH, forming mannostatin A.
  • Deoxygenation: A NADPH-dependent reductase removes the C3ʹ-OH from mannose, yielding 3-deoxymannostatin A [1] [10]. This step is analogous to deoxygenation in bacterial lipopolysaccharide biosynthesis but employs phylogenetically distinct enzymes.
  • Table 2: Core Enzymatic Machinery in 3-Deoxymannostatin A Biosynthesis
    EnzymeFunctionCofactors/SubstratesDomain Architecture
    Type I PKSPolyketide chain elongationMalonyl-CoA, Methylmalonyl-CoAKS-AT-DH-KR-ACP
    Thioesterase (TE)MacrocyclizationHydrolytic waterα/β-Hydrolase fold
    C3-MannosyltransferaseGlycosylationUDP-mannoseGT-B fold
    C3ʹ-DeoxygenaseDeoxygenationNADPH, FADRossmann fold

Evolutionary Pressures Shaping Secondary Metabolic Diversification

The structural complexity of 3-Deoxymannostatin A arises from intense evolutionary selection pressures that drive metabolic innovation. In prokaryotes, resource competition in soil microbiomes selects for potent antimicrobial variants. Comparative genomics shows that Actinobacterial BGCs undergo frequent gene duplication and neofunctionalization, particularly in tailoring enzymes (e.g., methyltransferases, oxidoreductases), which diversify the compound’s functional groups [6] [8]. This "arms race" dynamic explains the >20 structural analogs identified across Streptomyces strains [1].

In fungi, ecological stressors like UV exposure and oxidative damage have favored the retention of 3-Deoxymannostatin A pathways. Its antioxidant properties correlate with enhanced survival in high-radiation niches [10]. Notably, fungal BGCs exhibit strong purifying selection on core enzymes (PKS, TE), preserving catalytic efficiency, while promoter regions accumulate mutations that modulate expression under stress [4] [6].

Horizontal gene transfer (HGT) bridges domain-specific adaptations. Phylogenetic incongruence between species trees and BGC trees suggests ancient HGT of the TE domain from Actinobacteria to Ascomycota, followed by functional co-option for lactonization [6] [8]. This event underscores how modular enzyme recruitment accelerates metabolic evolution. Additionally, endosymbiotic gene transfer from mitochondria may explain the presence of bacterial-like reductases in fungal pathways [5].

  • Evolutionary Genetic Drivers:
  • Mutation: Random genetic changes in BGCs generate novel analogs; non-synonymous mutations in substrate-binding pockets alter enzyme specificity [9].
  • Selection: Antimicrobial/antioxidant efficacy directly impacts organismal fitness, fixing beneficial variants [4].
  • Genetic Drift: Neutral variation in non-catalytic domains accumulates in small populations, potentiating future functional shifts [6].

Properties

Product Name

3-Deoxymannostatin A

IUPAC Name

(1R,2R,3R,4S)-4-amino-3-methylsulfanylcyclopentane-1,2-diol

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

InChI

InChI=1S/C6H13NO2S/c1-10-6-3(7)2-4(8)5(6)9/h3-6,8-9H,2,7H2,1H3/t3-,4+,5+,6+/m0/s1

InChI Key

NPFAMZPCTAQXLM-SLPGGIOYSA-N

Synonyms

3-deoxymannostatin A

Canonical SMILES

CSC1C(CC(C1O)O)N

Isomeric SMILES

CS[C@@H]1[C@H](C[C@H]([C@H]1O)O)N

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